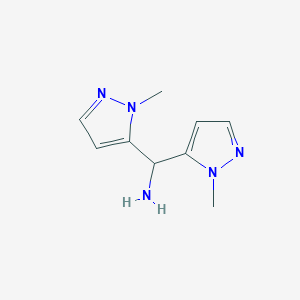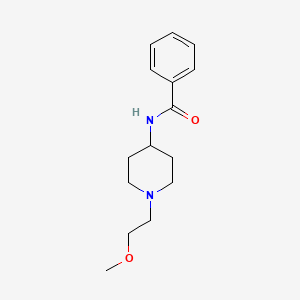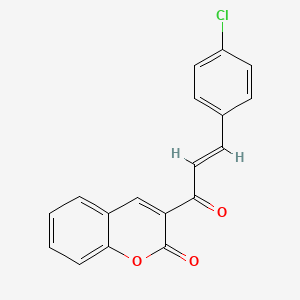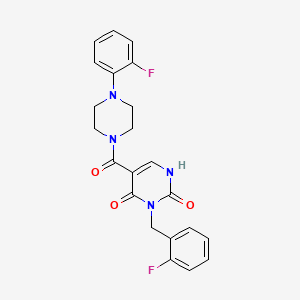![molecular formula C17H16N2O3S2 B2386543 N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide CAS No. 881777-74-8](/img/structure/B2386543.png)
N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide, commonly known as MTA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTA has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases, making anti-inflammatory agents essential for therapeutic intervention. Researchers have explored the anti-inflammatory potential of N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide derivatives. Notably, compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine or morpholine moieties, demonstrated promising activity. These derivatives exhibited significant inhibition of COX-1 (cyclooxygenase-1) and COX-2 (cyclooxygenase-2), along with inhibition of albumin denaturation .
Antiproliferative Activity
N-(4-Methylbenzo[d]thiazol-2-yl)-2-tosylacetamide derivatives were evaluated for antiproliferative activity. Benzoxazole analogs exhibited reduced cytotoxicity, and one specific compound (A2) demonstrated promising activity against T-Jurkat cells and peripheral mononuclear blood cells (PBMCs) .
Antibacterial Potential
Researchers synthesized N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives. These compounds were screened for in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
Antidepressant and Anticonvulsant Effects
New benzo[d]thiazol derivatives were investigated for their potential antidepressant and anticonvulsant effects. These compounds hold promise in neurological research .
Mecanismo De Acción
Target of Action
The compound N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide, also known as N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation . The compound’s mode of action is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), which also inhibit COX enzymes .
Biochemical Pathways
By inhibiting the COX enzymes, the compound disrupts the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain perception, and fever generation . By blocking this pathway, the compound can reduce these responses .
Pharmacokinetics
Like other nsaids, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, the compound prevents the production of prostaglandins, thereby reducing inflammation . This can alleviate symptoms such as pain, swelling, and fever associated with inflammatory conditions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption and metabolism, potentially altering its effectiveness . Additionally, factors such as pH and temperature can impact the stability of the compound . .
Propiedades
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-11-6-8-13(9-7-11)24(21,22)10-15(20)18-17-19-16-12(2)4-3-5-14(16)23-17/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBZIFOGQYSVFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=CC=C3S2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-aminophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386461.png)


![N-[(3-methoxyphenyl)methyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2386466.png)
![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2386467.png)

![4-({4-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B2386472.png)

![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid](/img/structure/B2386475.png)
![(Z)-ethyl 1-isobutyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2386476.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2386480.png)
![(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2386481.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2386482.png)